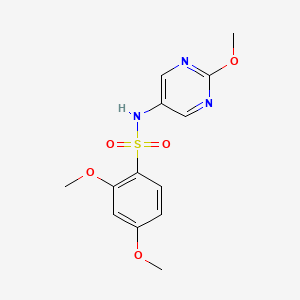

2,4-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

Description

2,4-Dimethoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 2,4-dimethoxy-substituted benzene ring linked via a sulfonamide group to a 2-methoxy-substituted pyrimidine ring at the 5-position. This structure combines electron-donating methoxy groups with a heteroaromatic pyrimidine scaffold, which is often associated with bioactivity in medicinal chemistry, such as kinase inhibition or enzyme modulation . The methoxy groups may enhance solubility and influence binding interactions through steric and electronic effects, while the pyrimidine ring provides a platform for hydrogen bonding and π-π stacking in biological targets.

Properties

IUPAC Name |

2,4-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O5S/c1-19-10-4-5-12(11(6-10)20-2)22(17,18)16-9-7-14-13(21-3)15-8-9/h4-8,16H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKGPBZCYLQSTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide typically involves the following steps:

Formation of the benzenesulfonamide core: This can be achieved by reacting 2,4-dimethoxybenzenesulfonyl chloride with an appropriate amine under basic conditions.

Introduction of the pyrimidinyl moiety: The methoxypyrimidinyl group can be introduced through a nucleophilic substitution reaction, where the amine group of the benzenesulfonamide reacts with a methoxypyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,4-Dimethoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to antimicrobial or antifungal effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Heterocycle Variations

3,4-Dimethoxy-N-[4-(3-Nitrophenyl)Thiazol-2-yl]Benzenesulfonamide (Ro-61-8048)

- Structural Differences : The benzene ring has 3,4-dimethoxy groups (vs. 2,4-dimethoxy in the target compound), and the sulfonamide connects to a thiazole ring substituted with a 3-nitrophenyl group .

- Bioactivity: Ro-61-8048 is a potent kynurenine 3-monooxygenase (KMO) inhibitor, increasing neuroprotective kynurenic acid (KYNA) levels in Parkinsonian models. The thiazole moiety and nitro group contribute to its binding affinity .

- Key Insight : The 3,4-dimethoxy configuration in Ro-61-8048 may optimize interactions with KMO’s hydrophobic pockets, whereas the target compound’s 2,4-dimethoxy arrangement could alter substrate recognition.

2,4-Difluoro-N-(2-Methoxy-5-(4-Methoxyquinolin-6-yl)Pyridin-3-yl)Benzenesulfonamide

- Structural Differences: The benzene ring has 2,4-difluoro substituents (electron-withdrawing vs. methoxy’s electron-donating effects), and the sulfonamide links to a pyridine-quinoline hybrid .

- Bioactivity: This compound inhibits PI3K/mTOR pathways for cancer therapy. Fluorine enhances membrane permeability, while the quinoline moiety enables intercalation with kinase ATP-binding sites .

3,4-Dimethoxy-N-[4-(3-Nitrophenyl)-5-(Piperidin-1-ylmethyl)Thiazol-2-yl]Benzenesulfonamide (Compound 67)

- Structural Differences : Features a 3,4-dimethoxybenzene and a thiazole ring with a piperidinylmethyl group .

- Bioactivity : Demonstrates 64% KMO inhibition at 10 µM, superior to analogs with five-membered N-heterocycles. The piperidine group likely enhances blood-brain barrier penetration .

- Key Insight : The target compound’s pyrimidine ring may offer distinct hydrogen-bonding interactions compared to thiazole, influencing target selectivity.

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds

Table 2: Physicochemical Properties*

*Predicted using computational tools (e.g., Multiwfn ).

Biological Activity

2,4-Dimethoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is a sulfonamide compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a benzenesulfonamide core with methoxy substituents and a pyrimidinyl moiety, which may enhance its biological properties.

Chemical Structure and Properties

- Chemical Formula : C14H18N2O4S

- Molecular Weight : 306.37 g/mol

- CAS Number : 1428348-67-7

The structural uniqueness of this compound, characterized by the presence of methoxy groups and a pyrimidine ring, suggests potential interactions with biological targets that could lead to therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide group is known to interfere with bacterial folic acid synthesis, thereby exhibiting antimicrobial properties. This mechanism is similar to that of other sulfonamides, which have been widely used as antibiotics.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains. The compound has been evaluated for its efficacy against:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Moderate |

| Candida albicans | Moderate |

| Pseudomonas aeruginosa | Variable |

Studies have shown that modifications in the chemical structure, such as the introduction of additional hydrophobic groups, can enhance the antimicrobial potency against these pathogens .

Case Studies

- Study on Antimicrobial Efficacy : In a comparative study, derivatives of sulfonamides were synthesized and tested for their antimicrobial activities. The results indicated that compounds with methoxy substitutions exhibited improved activity against E. coli and S. aureus compared to their unsubstituted counterparts .

- Biofilm Formation Inhibition : Another study focused on the ability of this compound to inhibit biofilm formation in Candida species. The results suggested that the presence of the pyrimidine moiety contributed to a decrease in biofilm biomass, highlighting its potential as an antifungal agent .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound disrupts essential metabolic pathways in bacteria by inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis .

Safety and Toxicity

While the therapeutic potential is promising, it is essential to consider the safety profile of this compound. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low cytotoxicity; however, further studies are required to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.